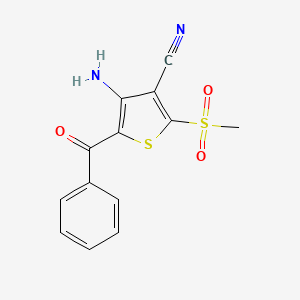![molecular formula C19H21BrO3 B3034192 4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde CAS No. 1432437-10-9](/img/structure/B3034192.png)
4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde
Descripción general
Descripción
4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde is a chemical compound with the molecular formula C19H21BrO3 and a molecular weight of 377.27. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and an ethoxybenzaldehyde moiety, making it a versatile intermediate in organic synthesis .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of biaryls via suzuki coupling reactions , and as precursors for the preparation of cyclopropyl cyanide .
Mode of Action
Brominated compounds often participate in free radical reactions, nucleophilic substitutions, and oxidations . The bromine atom can be replaced by other groups in a substitution reaction, which can lead to changes in the compound’s properties and interactions .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .
Result of Action
Brominated compounds can cause significant changes at the molecular level, including the formation of new bonds and the breaking of existing ones .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde can be influenced by various environmental factors . For instance, the presence of other reactive species, temperature, and pH can affect the compound’s reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-hydroxybenzaldehyde and 4-tert-butylphenol.
Etherification: The hydroxyl group of 4-bromo-2-hydroxybenzaldehyde is etherified with 2-(4-tert-butylphenoxy)ethanol under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of 4-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzoic acid.
Reduction: Formation of 4-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzyl alcohol.
Aplicaciones Científicas De Investigación
4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-tert-butylphenol: Shares the bromine and tert-butyl groups but lacks the ethoxybenzaldehyde moiety.
1-Bromo-4-tert-butylbenzene: Contains the bromine and tert-butyl groups but lacks the ethoxybenzaldehyde moiety.
Uniqueness
4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde is unique due to the presence of both the ethoxybenzaldehyde and tert-butylphenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents .
Propiedades
IUPAC Name |
4-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrO3/c1-19(2,3)15-5-8-17(9-6-15)22-10-11-23-18-12-16(20)7-4-14(18)13-21/h4-9,12-13H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZZUAMTWMYHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=CC(=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


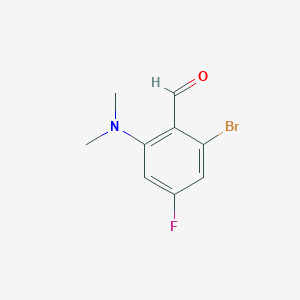
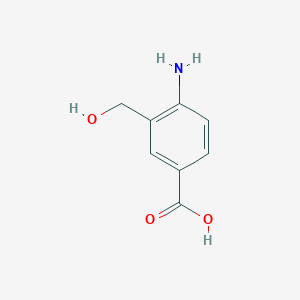
![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B3034111.png)
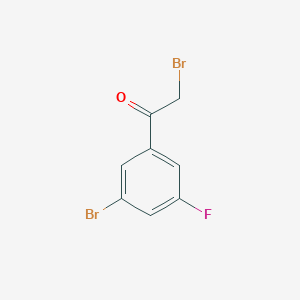
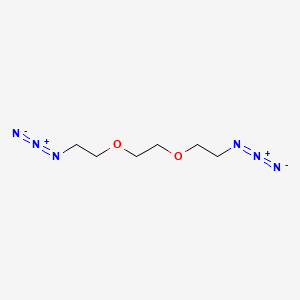
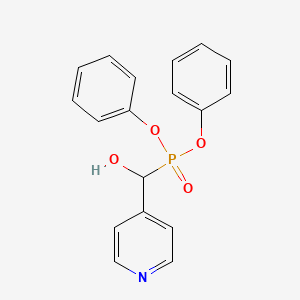
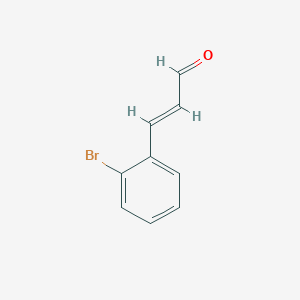
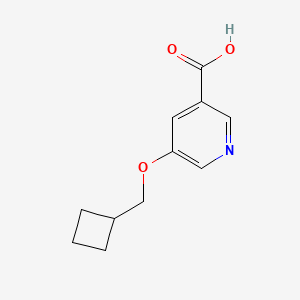
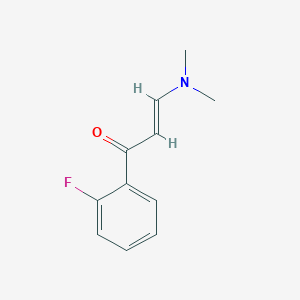
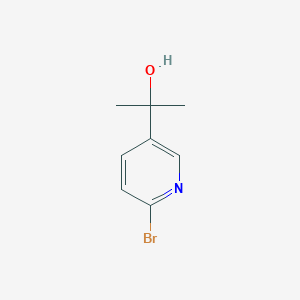
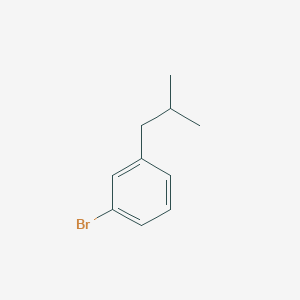
![(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3034127.png)
![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B3034128.png)
